

An In-depth Technical Guide to (Chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Chloromethyl)cyclopropane

Cat. No.: B127518

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of **(Chloromethyl)cyclopropane**, including its chemical identity, physicochemical properties, synthesis, key reactions, and its significant role as a building block in pharmaceutical sciences.

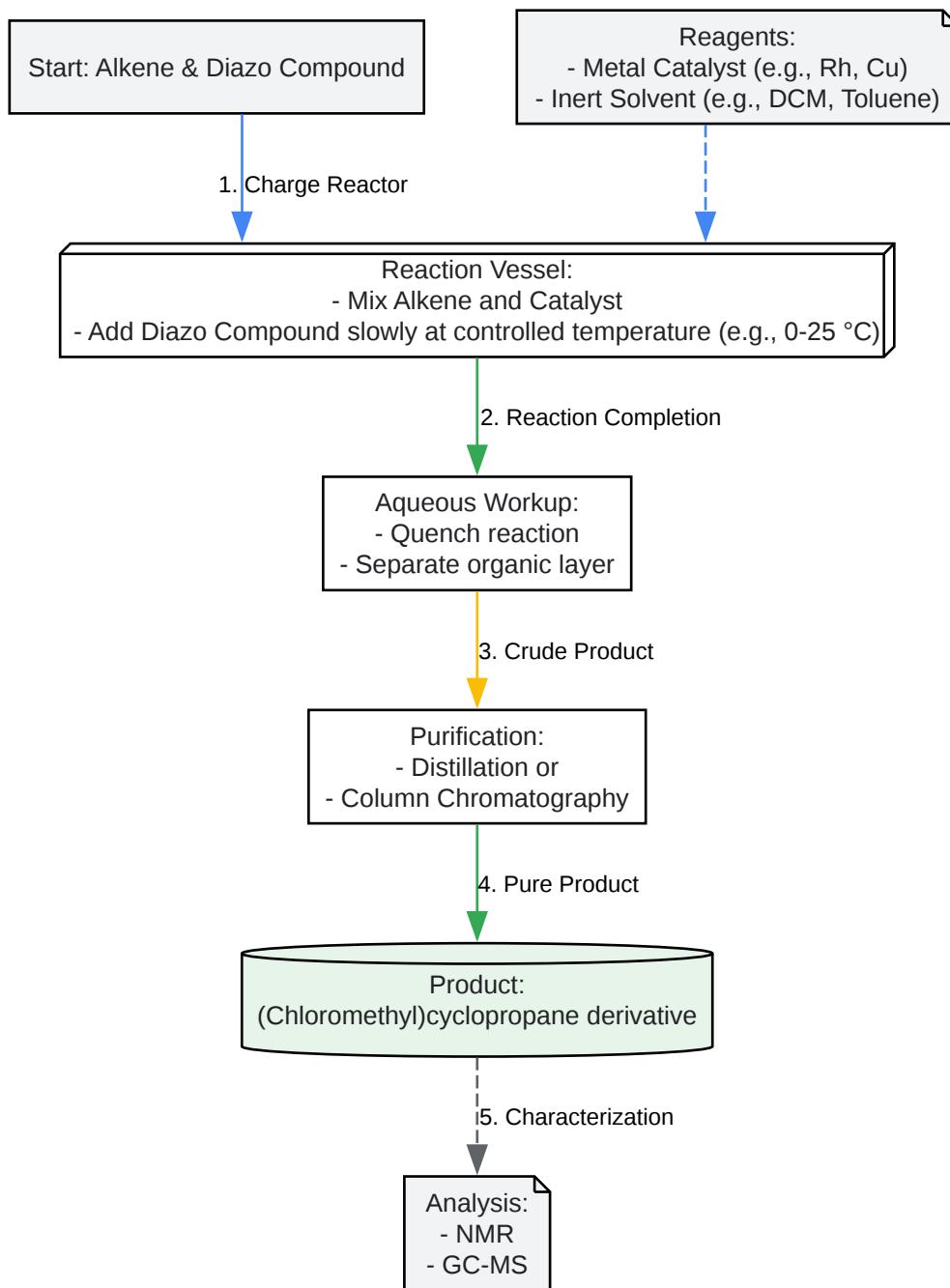
Chemical Identity and Descriptors

(Chloromethyl)cyclopropane is a key synthetic intermediate characterized by a strained three-membered carbon ring attached to a chloromethyl group. This combination of a reactive alkyl halide and a unique cycloalkyl moiety makes it a valuable reagent in organic synthesis.

Identifier	Value
CAS Number	5911-08-0 [1] [2] [3] [4]
IUPAC Name	(Chloromethyl)cyclopropane [2] or chloromethylcyclopropane [4]
Synonyms	Cyclopropylmethyl chloride, Cyclopropane, (chloromethyl)- [1] [2] [4]
Molecular Formula	C ₄ H ₇ Cl [1] [2]
Linear Formula	C ₃ H ₅ CH ₂ Cl
InChI	InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 [2] [4]
InChIKey	ZVTQWXCKQTUVPY-UHFFFAOYSA-N [2] [4]
SMILES	C1CC1CCl [4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **(Chloromethyl)cyclopropane** are summarized below. This data is crucial for its handling, storage, and application in experimental settings.


Property	Value	Unit
Molecular Weight	90.55	g/mol [5]
Appearance	Liquid	-
Boiling Point	87-89	°C (lit.)
Density	0.98	g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.435	(lit.) [1]
Flash Point	29	°F [1]
Melting Point	-91	°C [1]
Vapor Pressure	71.1	mmHg at 25°C [1]
Water Solubility	Not miscible [1]	-
XLogP3	1.6	[5]
Heavy Atom Count	5	[5]
Complexity	30.6	[1]

Synthesis and Experimental Protocols

While **(Chloromethyl)cyclopropane** is commercially available, understanding its synthesis is valuable. It is often prepared through cyclopropanation reactions. A common precursor for related structures is 1,1-dibromo-2,2-bis(**chloromethyl)cyclopropane**.[\[6\]](#) General cyclopropanation methods often involve the reaction of an alkene with a carbene or carbene equivalent.

Conceptual Experimental Workflow: General Cyclopropanation

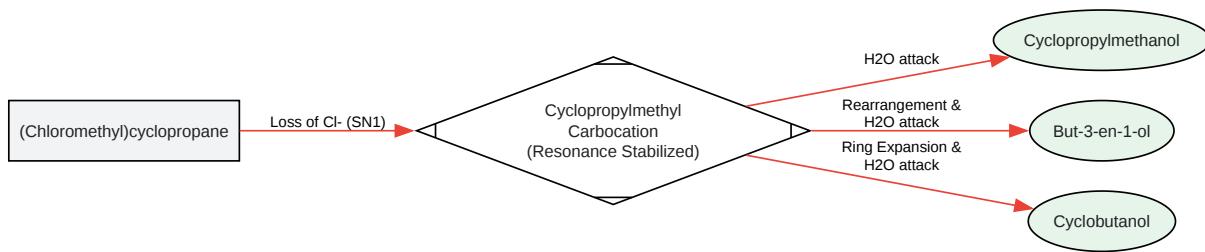
The following diagram illustrates a generalized workflow for a metal-catalyzed cyclopropanation reaction, a common strategy for creating cyclopropane rings.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a metal-catalyzed cyclopropanation reaction.

Chemical Reactivity and Key Experiments

(Chloromethyl)cyclopropane serves as a versatile intermediate for introducing the cyclopropylmethyl moiety. Its reactivity is dominated by the susceptibility of the chloromethyl


group to nucleophilic substitution and the unique properties of the strained cyclopropane ring.

A. Hydrolysis and Rearrangement

The hydrolysis of **(chloromethyl)cyclopropane** under conditions favoring an S_N1 mechanism does not yield solely cyclopropylmethanol. The reaction proceeds through a carbocation intermediate that can undergo rearrangement, leading to a mixture of products, including but-3-en-1-ol and cyclobutanol. This is attributed to the formation of a non-classical bicyclobutonium cation transition state.[\[7\]](#)

Experimental Protocol: Hydrolysis of **(Chloromethyl)cyclopropane**

- Objective: To investigate the product distribution from the hydrolysis of **(chloromethyl)cyclopropane**.
- Procedure (adapted from related studies[\[7\]](#)):
 - A solution of **(chloromethyl)cyclopropane** is prepared in a solvent mixture that promotes ionization, such as 80% aqueous ethanol.
 - The solution is heated under reflux for a specified period to ensure complete reaction.
 - After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).
 - The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.
 - The resulting product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different alcohol products.

[Click to download full resolution via product page](#)

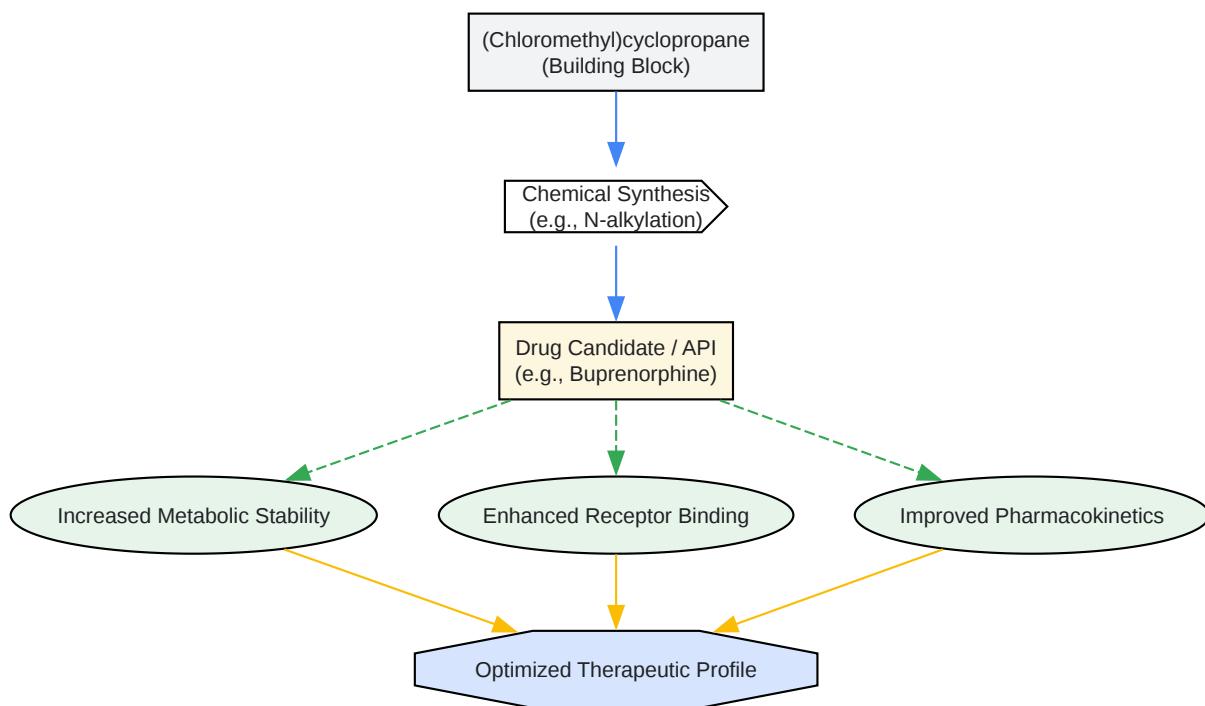
Caption: Hydrolysis of **(Chloromethyl)cyclopropane** via a carbocation intermediate.

B. Synthesis of Organometallic Reagents

(Chloromethyl)cyclopropane is used to synthesize valuable organometallic reagents. For instance, it undergoes a lithium-halogen exchange reaction to form **(lithiomethyl)cyclopropane**, a useful nucleophile in organic synthesis.

- Reaction: **(Chloromethyl)cyclopropane** + 2 Li → **(Lithiomethyl)cyclopropane** + LiCl

Applications in Drug Development


The cyclopropane ring is a highly valued structural motif in medicinal chemistry.^[8] Its incorporation into drug candidates can significantly enhance pharmacological properties.

Benefits of the Cyclopropane Moiety:

- Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation (e.g., oxidation), which can increase a drug's half-life.^[9]
- Conformational Rigidity: The rigid structure of the ring helps to lock the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
^[9]
- Potency and Bioactivity: The unique electronic properties of the strained ring can improve interactions with target proteins, enhancing potency.^[8]

- **Fine-Tuning Properties:** It can be used to modulate a drug's solubility and its interactions with off-target molecules.[8]

(Chloromethyl)cyclopropane is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the opioid modulator Buprenorphine.[3] Its role is to introduce the critical cyclopropylmethyl group, which is often found in opioid receptor antagonists and mixed agonist-antagonists.

[Click to download full resolution via product page](#)

Caption: Role of the cyclopropylmethyl moiety in enhancing drug properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. (Chloromethyl)cyclopropane [webbook.nist.gov]
- 3. (Chloromethyl)cyclopropane-5911-08-0 [ganeshremedies.com]
- 4. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Chloromethyl)cyclopropane, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Chloromethyl)cyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127518#cas-number-and-iupac-name-for-chloromethyl-cyclopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com